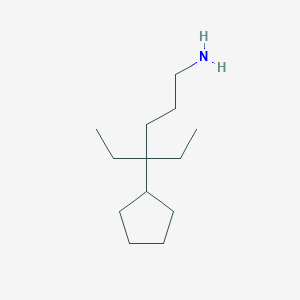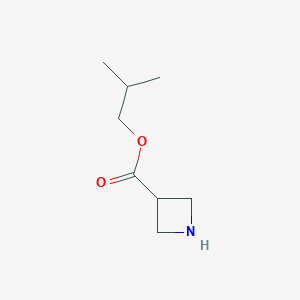
2-Methylpropylazetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropylazetidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This photochemical reaction is one of the most efficient methods for synthesizing functionalized azetidines. The reaction conditions often involve the use of an Ir(III) photocatalyst, such as fac-[Ir(dFppy)3], to activate the reactants via triplet energy transfer .
Industrial Production Methods
Industrial production methods for 2-Methylpropylazetidine-3-carboxylate are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, including the use of continuous flow reactors and advanced photochemical setups to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropylazetidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized azetidines .
Aplicaciones Científicas De Investigación
2-Methylpropylazetidine-3-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2-Methylpropylazetidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methylpropylazetidine-3-carboxylate include other azetidines and azetidinones, such as azetidine-2-carboxylic acid and 2-azetidinone .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in synthetic chemistry and medicinal applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and biological research. Further studies and industrial applications are likely to uncover even more uses for this fascinating compound.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-methylpropyl azetidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-11-8(10)7-3-9-4-7/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
QIVJTLWAIQEEFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


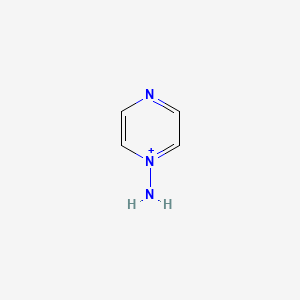


![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)

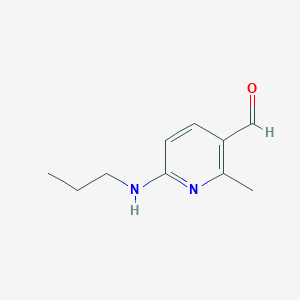
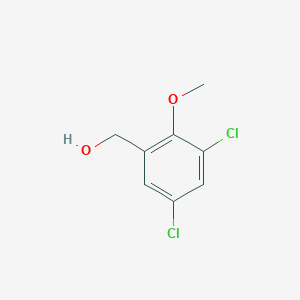
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
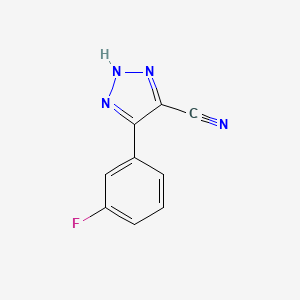
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
